N-[2-(5-chloro-1,3-benzothiazol-2-yl)ethyl]-2-oxo-1H-pyridine-4-carboxamide
Description
N-[2-(5-chloro-1,3-benzothiazol-2-yl)ethyl]-2-oxo-1H-pyridine-4-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a pyridine carboxamide structure
Properties
IUPAC Name |
N-[2-(5-chloro-1,3-benzothiazol-2-yl)ethyl]-2-oxo-1H-pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-10-1-2-12-11(8-10)19-14(22-12)4-6-18-15(21)9-3-5-17-13(20)7-9/h1-3,5,7-8H,4,6H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQLPLNAOQFIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)CCNC(=O)C3=CC(=O)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1,3-benzothiazol-2-yl)ethyl]-2-oxo-1H-pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Attachment of Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.
Formation of Pyridine Carboxamide: The pyridine ring is synthesized separately and then coupled with the benzothiazole derivative through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1,3-benzothiazol-2-yl)ethyl]-2-oxo-1H-pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[2-(5-chloro-1,3-benzothiazol-2-yl)ethyl]-2-oxo-1H-pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its ability to inhibit key enzymes in Mycobacterium tuberculosis.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1,3-benzothiazol-2-yl)ethyl]-2-oxo-1H-pyridine-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival.
Molecular Pathways: It interferes with the biosynthesis of nucleotides and DNA replication, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
- **N’-(1,3-benzothiazol-2-yl)-arylamide derivatives
Uniqueness
N-[2-(5-chloro-1,3-benzothiazol-2-yl)ethyl]-2-oxo-1H-pyridine-4-carboxamide is unique due to its dual functional groups (benzothiazole and pyridine carboxamide), which provide a versatile platform for various chemical modifications and biological activities. Its ability to inhibit multiple enzymes makes it a valuable compound in medicinal chemistry research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
